molecular formula C6H4BClF3K B1592530 Potassium 4-chlorophenyltrifluoroborate CAS No. 661465-44-7

Potassium 4-chlorophenyltrifluoroborate

Cat. No.: B1592530
CAS No.: 661465-44-7
M. Wt: 218.45 g/mol
InChI Key: GXBSKMLVYJPMRT-UHFFFAOYSA-N
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Description

Potassium 4-chlorophenyltrifluoroborate is an organoboron compound with the molecular formula C6H4BClF3K. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid surrogate . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-chlorophenyltrifluoroborate can be synthesized through the reaction of 4-chlorophenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically involves mixing the boronic acid with KHF2 in a suitable solvent, such as methanol or ethanol, and stirring the mixture at room temperature. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent moisture and oxidation .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-chlorophenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which potassium 4-chlorophenyltrifluoroborate exerts its effects in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronate species. This complex then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The molecular targets and pathways involved include the palladium catalyst and the boronate species .

Comparison with Similar Compounds

Potassium 4-chlorophenyltrifluoroborate is part of a class of organoboron compounds known as potassium trifluoroborates. Compared to other boronic acids and esters, potassium trifluoroborates offer several advantages:

Similar Compounds

This compound stands out due to its specific reactivity and applications in the synthesis of chlorinated biaryl compounds, which are important intermediates in various chemical industries .

Properties

IUPAC Name

potassium;(4-chlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSKMLVYJPMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635589
Record name Potassium (4-chlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661465-44-7
Record name Potassium (4-chlorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-chlorophenyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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